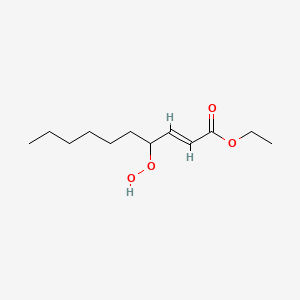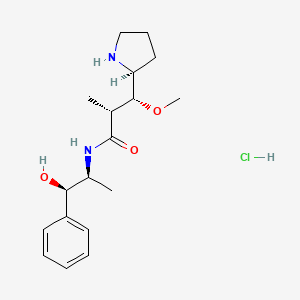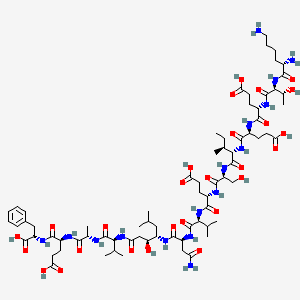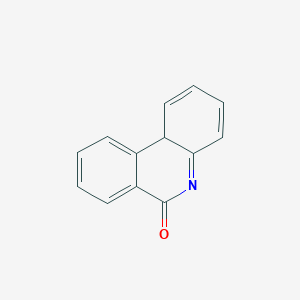
10bH-phenanthridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6(5H)-Phenanthridinone is a heterocyclic organic compound with a fused three-ring structure, consisting of two benzene rings and one nitrogen-containing ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
6(5H)-Phenanthridinone can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzophenone derivatives. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the heterocyclic ring system. Another method involves the oxidative cyclization of N-phenylbenzamides using oxidizing agents such as potassium permanganate or ceric ammonium nitrate .
Industrial Production Methods
In industrial settings, the production of 6(5H)-Phenanthridinone often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process. Commonly used methods include catalytic cyclization and oxidative cyclization, which are scalable and cost-effective for industrial applications .
化学反応の分析
Types of Reactions
6(5H)-Phenanthridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of 6(5H)-Phenanthridinone can yield amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced into the phenanthridinone ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated phenanthridinone derivatives
科学的研究の応用
6(5H)-Phenanthridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 6(5H)-Phenanthridinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
類似化合物との比較
6(5H)-Phenanthridinone can be compared with other similar compounds, such as:
Phenanthridine: Similar in structure but lacks the carbonyl group present in 6(5H)-Phenanthridinone.
Phenanthrene: A non-nitrogenous analog with a similar fused ring system but different chemical properties.
Quinoline: Contains a nitrogen atom in the ring system but has a different arrangement of rings.
The uniqueness of 6(5H)-Phenanthridinone lies in its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C13H9NO |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
10bH-phenanthridin-6-one |
InChI |
InChI=1S/C13H9NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8,10H |
InChIキー |
QYSVHTDUVGOFCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3C=CC=CC3=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


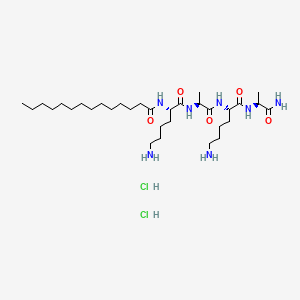

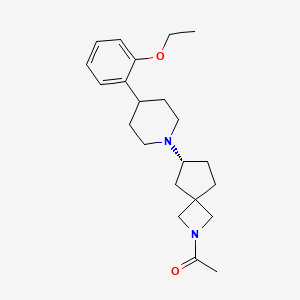
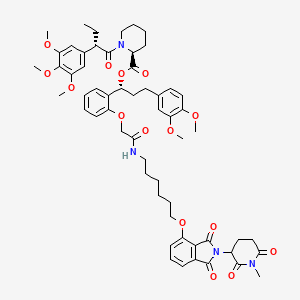
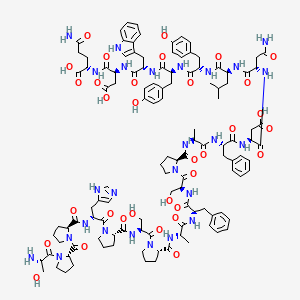
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
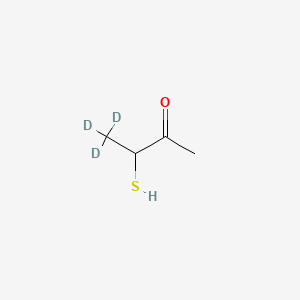
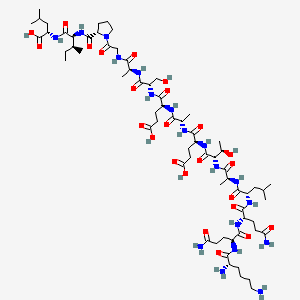
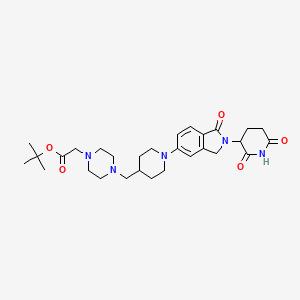
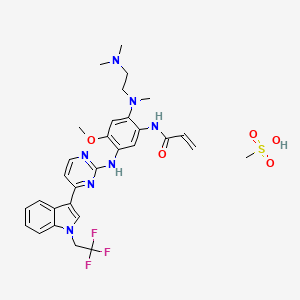
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
